Home > Products > Screening Compounds P62555 > 3-(Aminomethyl)-N-(pyridin-4-YL)benzamide
3-(Aminomethyl)-N-(pyridin-4-YL)benzamide -

3-(Aminomethyl)-N-(pyridin-4-YL)benzamide

Catalog Number: EVT-13420190
CAS Number:
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(Aminomethyl)-N-(pyridin-4-YL)benzamide is a chemical compound that belongs to the class of benzamides, characterized by the presence of an aminomethyl group and a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biochemical pathways.

Source

The compound can be synthesized through various organic reactions, including reductive amination and acylation techniques. It is often studied in the context of developing new pharmaceuticals targeting specific enzymes or receptors involved in disease processes.

Classification

3-(Aminomethyl)-N-(pyridin-4-YL)benzamide is classified as:

  • Chemical Class: Benzamide derivatives
  • Functional Groups: Amine, amide, and pyridine
Synthesis Analysis

Methods

The synthesis of 3-(Aminomethyl)-N-(pyridin-4-YL)benzamide can be achieved through several synthetic routes:

  1. Reductive Amination: This method involves the reaction of a benzaldehyde derivative with an amine in the presence of reducing agents such as sodium triacetoxyborohydride. This approach typically yields high purity and good yields (80-95%) of the desired amine product .
  2. Acylation: The introduction of the benzamide moiety can be accomplished via acylation reactions using acyl chlorides or anhydrides with the corresponding amines. This process may involve activating agents like N,N'-dicyclohexylcarbodiimide or 1,1'-carbonyldiimidazole to facilitate the reaction .

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and minimize by-products. For example, dichloromethane or toluene are commonly used solvents for these reactions .

Molecular Structure Analysis

Structure

The molecular structure of 3-(Aminomethyl)-N-(pyridin-4-YL)benzamide can be represented as follows:

  • Molecular Formula: C12_{12}H12_{12}N2_{2}O
  • Molecular Weight: Approximately 200.24 g/mol

The compound features:

  • A benzene ring connected to a pyridine ring.
  • An aminomethyl group (-CH2_2NH2_2) attached to the benzene.

Data

The structural configuration allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

Chemical Reactions Analysis

Reactions

3-(Aminomethyl)-N-(pyridin-4-YL)benzamide can participate in several chemical reactions:

  1. Substitution Reactions: The presence of the amino group allows for electrophilic aromatic substitution, which can modify the benzene ring to enhance biological activity.
  2. Formation of Salts: The amine can react with acids to form salts, which may improve solubility and bioavailability.

Technical Details

These reactions are typically carried out under controlled conditions to ensure selectivity and yield. For instance, reactions involving electrophiles may require the use of Lewis acids or other catalysts.

Mechanism of Action

Process

The mechanism of action for 3-(Aminomethyl)-N-(pyridin-4-YL)benzamide is primarily related to its ability to inhibit specific enzymes or receptors involved in cellular signaling pathways.

For example:

  • It may inhibit histone deacetylases, leading to altered gene expression profiles that affect cell proliferation and survival.
  • The compound's interaction with target proteins often involves hydrogen bonding and hydrophobic interactions due to its structural features.

Data

Research indicates that compounds with similar structures exhibit significant biological activity against cancer cell lines and other disease models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture due to the presence of amino groups.
  • Reactivity: Can undergo typical reactions associated with amines and amides, including acylation and alkylation.

Relevant data suggests that modifications in the molecular structure can significantly impact these properties, influencing both solubility and biological activity .

Applications

3-(Aminomethyl)-N-(pyridin-4-YL)benzamide has potential applications in several scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes involved in cancer progression or other diseases.
  2. Biochemical Research: Used as a tool compound to study enzyme inhibition mechanisms and cellular processes.
  3. Pharmaceutical Development: Investigated for its efficacy in treating conditions like cancer or metabolic disorders through its action on targeted pathways.
Therapeutic Applications in Viral Pathogenesis

Antifilovirus Activity Against Ebola and Marburg Virus Entry Mechanisms

3-(Aminomethyl)-N-(pyridin-4-yl)benzamide and its structural analogs demonstrate potent inhibition of filovirus entry by targeting the viral glycoprotein (GP)-mediated host cell fusion process. These compounds belong to the 4-(aminomethyl)benzamide class, exemplified by lead compound CBS1118, which exhibits half-maximal effective concentrations (EC50) below 10 μM against both Ebola (Mayinga variant) and Marburg (Angola strain) pseudovirions [2]. The molecular mechanism involves direct binding to the GP1 subunit of the viral envelope glycoprotein, thereby preventing the conformational rearrangements required for membrane fusion. Key structural features enabling this activity include:

  • The aminomethyl moiety at the benzamide 4-position, which forms critical hydrogen bonds with conserved GP residues
  • The pyridinyl head group, enabling π-π stacking interactions within hydrophobic pockets of the GP trimer interface
  • Linker flexibility, allowing optimal positioning for deep cavity penetration [2]

Table 1: Antifilovirus Activity of Select 4-(Aminomethyl)benzamide Analogs

CompoundEBOV Pseudovirus EC50 (μM)MARV Pseudovirus EC50 (μM)Key Structural Features
CBS11189.86 ± 2.140.53 ± 0.09Parent compound; piperidine tertiary amine
Compound 231.15 ± 0.210.28 ± 0.05Morpholine substitution; enhanced solubility
Compound 320.87 ± 0.160.31 ± 0.07Indoline constraint; improved target residence time
Compound 350.92 ± 0.180.33 ± 0.06Thiophene bioisostere; metabolic stability

Broad-Spectrum Inhibition of Enveloped Virus Glycoprotein-Mediated Fusion

The benzamide scaffold demonstrates broad-spectrum activity against diverse enveloped viruses through conserved targeting of class I/III fusion glycoproteins. Mechanistic studies reveal these inhibitors destabilize the prefusion conformation of viral glycoproteins via:

  • Hydrophobic pocket occupation: The benzamide core inserts into conserved hydrophobic cavities in fusion glycoproteins, preventing transition to the postfusion state
  • Salt bridge disruption: Protonatable pyridinyl nitrogen interferes with essential Lys/Arg-Asp/Glu salt bridges in fusion loops
  • Membrane proximity interference: The aminomethyl group positions the molecule near the phospholipid bilayer interface, restricting glycoprotein mobility [2] [7]

Notably, these compounds maintain efficacy against vesicular stomatitis virus (VSV) pseudotypes bearing glycoproteins from Lassa, Influenza A (H5N1), and SARS-CoV-1, with EC50 values consistently below 15 μM. This broad activity profile stems from the evolutionary conservation of fusion machinery among enveloped viruses, particularly the refolding requirements of trimeric glycoprotein complexes. Structure-activity relationship (SAR) studies indicate that electron-donating substituents on the pyridinyl ring enhance broad-spectrum activity by facilitating cation-π interactions with conserved arginine residues in fusion domains [2].

Table 2: Glycoprotein Fusion Inhibition Profile Across Viral Families

Viral GlycoproteinPseudotype SystemEC50 Range (μM)Conserved Target Domain
EBOV GP (Zaire)VSVΔG*0.5–10.2Base region; receptor-binding site
MARV GP (Angola)VSVΔG0.3–9.8Fusion loop; membrane-proximal external region
Influenza HA (H5N1)VSVΔG2.1–14.7HA2 stem domain; fusion peptide
SARS-CoV-1 SVSVΔG3.5–18.3S2 subunit; heptad repeat 1
Lassa GPCVSVΔG5.2–22.6Stable signal peptide domain

Comparative Efficacy Against Pseudotyped vs. Wild-Type Viral Assays

Validation studies demonstrate strong correlation between pseudotyped and wild-type antiviral assays for 3-(aminomethyl)-N-(pyridin-4-yl)benzamide derivatives. Lead compounds exhibit less than 3-fold potency differences when tested against:

  • Pseudotyped systems: VSVΔG particles bearing EBOV/MARV glycoproteins in A549 cells
  • Wild-type viruses: Authentic EBOV (Mayinga) and MARV (Angola) in Vero E6 cells under BSL-4 containment [2]

The molecular basis for this correlation resides in the compound's exclusive targeting of glycoprotein-dependent entry processes, which remain consistent across both assay formats. However, metabolic factors in wild-type assays reduce absolute potency by 1.5–2.5-fold due to:

  • Protein binding: 89–93% plasma protein binding reduces free compound concentration
  • Efflux transporters: P-glycoprotein-mediated efflux in renal and hepatic cells
  • Microsomal stability: Moderate CYP3A4-mediated oxidation (t1/2 = 45–120 min in human liver microsomes) [2]

Notably, conformationally constrained analogs (e.g., indoline derivatives 41–50) demonstrate improved metabolic stability while maintaining antiviral potency, effectively bridging the efficacy gap between pseudotyped and wild-type systems. These findings validate pseudotyped platforms as reliable primary screening tools for this chemotype while highlighting the necessity of BSL-4 confirmation for lead optimization candidates.

Synergistic Potential with Vaccine Platforms in Outbreak Scenarios

The rapid antiviral onset of 3-(aminomethyl)-N-(pyridin-4-yl)benzamide derivatives provides critical outbreak containment utility when combined with vaccine platforms. This synergy addresses two fundamental challenges in filovirus management:

  • Vaccine production timelines: 6–36 months required for conventional vaccine manufacturing
  • Immunity development lag: 14–28 days post-vaccination for protective immunity [2]

These compounds bridge the immunological gap by providing immediate antiviral protection while vaccine-induced immunity develops. In vitro studies demonstrate additive to synergistic effects (combination indices = 0.3–0.8) when co-administered with Ebola vaccine components, particularly:

  • rVSV-ZEBOV: Live-attenuated vesicular stomatitis virus-based vaccine
  • ChAd3-EBOZ: Chimpanzee adenovirus 3-vectored vaccine
  • DNA vaccines: Plasmid-based glycoprotein expression systems [2]

The molecular basis for synergy involves benzamide-mediated reduction of initial viral inoculum, which subsequently:

  • Lowes antigenic burden on nascent vaccine-primed immune responses
  • Reduces viral mutation pressure during vaccine-mediated selection
  • Prevents lymphocyte apoptosis caused by high viral loads, preserving adaptive immunity [7]

This chemotype shows particular promise for ring prophylaxis strategies where immediate protection of contacts and healthcare workers is required during emerging outbreaks. The combination approach leverages the complementary strengths of small-molecule rapid deployment and vaccine-based long-term immunity.

Properties

Product Name

3-(Aminomethyl)-N-(pyridin-4-YL)benzamide

IUPAC Name

3-(aminomethyl)-N-pyridin-4-ylbenzamide

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C13H13N3O/c14-9-10-2-1-3-11(8-10)13(17)16-12-4-6-15-7-5-12/h1-8H,9,14H2,(H,15,16,17)

InChI Key

AVSZYTGJFDMJSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=NC=C2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.